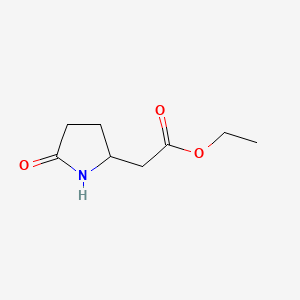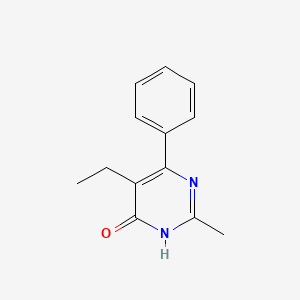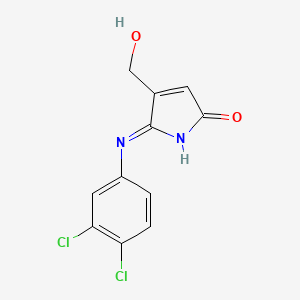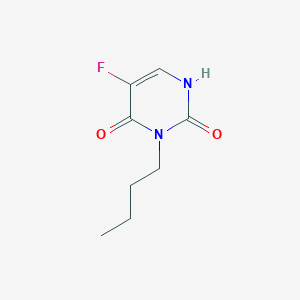
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of a butyl group at the third position and a fluorine atom at the fifth position makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butylpyrimidine and fluorinating agents.
Cyclization: The cyclization process involves the formation of the pyrimidine ring, which can be achieved through condensation reactions using suitable reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like crystallization, distillation, or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with different functional groups.
Applications De Recherche Scientifique
3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyl-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of fluorine.
3-Butyl-5-bromopyrimidine-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of fluorine.
3-Butyl-5-iodopyrimidine-2,4(1H,3H)-dione: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its halogenated counterparts.
Propriétés
Numéro CAS |
90162-96-2 |
|---|---|
Formule moléculaire |
C8H11FN2O2 |
Poids moléculaire |
186.18 g/mol |
Nom IUPAC |
3-butyl-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-2-3-4-11-7(12)6(9)5-10-8(11)13/h5H,2-4H2,1H3,(H,10,13) |
Clé InChI |
GZNITQBWHCJRKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C(=CNC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


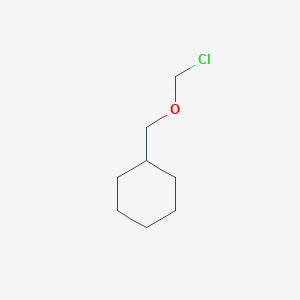
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)

